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Compound of Interest

Compound Name: 2-Chloro-6(methylamino)purine

Cat. No.: B1353017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Chloro-6-(methylamino)purine, a purine derivative of interest in medicinal chemistry and drug
discovery. The document outlines anticipated Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, presents generalized experimental protocols for their acquisition, and
includes a visual representation of the analytical workflow. This guide is intended to serve as a
valuable resource for the characterization and analysis of this and structurally related
compounds.

Spectroscopic Data

While specific experimental spectra for 2-Chloro-6-(methylamino)purine are not readily
available in the public domain, the following tables summarize the expected quantitative data
based on the analysis of structurally similar purine derivatives and established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated *H and 3C NMR chemical shifts for 2-Chloro-6-(methylamino)purine are
presented below. These values are estimated based on the known chemical shifts of the purine
core and the influence of the chloro and methylamino substituents.

Table 1: Predicted *H NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine
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Predicted Chemical Shift

Protons Multiplicity
(S, ppm)

H-8 7.8-8.2 Singlet

N-H (amino) 6.5 - 7.5 (broad) Singlet

C-Hs (methyl) 3.1-34 Singlet

N-H (purine) 12.0 - 13.0 (broad) Singlet

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent,

concentration, and temperature.

Table 2: Predicted 13C NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

Carbon Atom Predicted Chemical Shift (8, ppm)
C-2 152 - 155

C-4 150 - 153

C-5 118 - 122

C-6 158 - 161

C-8 140 - 143

CHs 27-30

Mass Spectrometry (MS)

The expected mass spectrometry data for 2-Chloro-6-(methylamino)purine is detailed below.
The molecular weight of 2-Chloro-6-(methylamino)purine (CeHsCINs) is 183.60 g/mol .

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-(methylamino)purine
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lon miz (expected) Description

[M+H]* 184.03 Protonated molecular ion

[M]* 183.02 Molecular ion

[M-CHs]* 168.00 Loss of a methyl radical

[M-CI]* 148.05 Loss of a chlorine radical

Fragmentation of the purine

5IM14IN5 .

[CsHaNs]* 134.05

ring

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring NMR and
MS data for compounds such as 2-Chloro-6-(methylamino)purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.

Materials and Equipment:

2-Chloro-6-(methylamino)purine sample

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tubes (5 mm)

High-field NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard
Procedure:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the 2-Chloro-6-(methylamino)purine sample.
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o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

o Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal reference (&
= 0.00 ppm).

o Transfer the solution to a clean 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

[e]

Tune and match the probe for the desired nuclei (*H and 3C).

e 1H NMR Data Acquisition:

o Set the spectral width to approximately 15 ppm.

o Use a standard single-pulse experiment.

o Apply a 90° pulse with a relaxation delay of 1-5 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak.

¢ 13C NMR Data Acquisition:

o Set the spectral width to approximately 200-220 ppm.

o Use a proton-decoupled pulse sequence (e.g., zgpg30).
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o Apply a 30° pulse with a relaxation delay of 2 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

o Process the data similarly to the *H spectrum.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

2-Chloro-6-(methylamino)purine sample

High-purity solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI)

Syringe pump or liquid chromatography system for sample introduction
Procedure:
e Sample Preparation:

o Prepare a dilute solution of the 2-Chloro-6-(methylamino)purine sample (approximately 1-
10 pg/mL) in a suitable high-purity solvent.

e Instrument Setup:

o Calibrate the mass spectrometer using a standard calibration solution to ensure mass
accuracy.

o Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature for ESI) to optimal values for the analyte.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

o Data Acquisition:
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o Introduce the sample solution into the mass spectrometer via direct infusion using a
syringe pump or through a liquid chromatography system.

o Acquire the mass spectrum in full scan mode.

o For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]*
ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen).

o Acquire the product ion spectrum.
e Data Analysis:
o Analyze the full scan spectrum to identify the molecular ion peak.

o Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the
structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis
of a chemical compound like 2-Chloro-6-(methylamino)purine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification
Chemical Synthesis of
2-Chloro-6-(methylamino)purine

:

Purification
(e.g., Recrystallization, Chromatography)

S&)ectroscopic Analysis

NMR & MS

NMR Data Acquisition MS Data Acquisition
(1H, 13C) (Full Scan, MS/MS)

Data Processing & Interpretation

NMR Data Processing MS Data Processing
& Spectral Analysis & Fragmentation Analysis

[ Sample Preparation for

Structural Elucidation
& Verification

Click to download full resolution via product page

Spectroscopic Analysis Workflow

The diagram above outlines the key stages from the initial synthesis of the target compound to
its final structural confirmation using NMR and MS techniques. This systematic approach
ensures the purity and correct identification of the synthesized molecule, which is crucial for
subsequent applications in research and development.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-6-
(methylamino)purine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353017#spectroscopic-data-for-2-chloro-6-
methylamino-purine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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